1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
Description
1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a pyrazole-based sulfonyl chloride derivative characterized by an isobutyl group at position 1, a methyl group at position 3, and a sulfonyl chloride moiety at position 4 of the pyrazole ring. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly in the formation of sulfonamides, sulfonate esters, and other functionalized compounds.
This compound is listed as a discontinued product by CymitQuimica, indicating its specialized applications in research or industrial settings, likely as a precursor in pharmaceutical or agrochemical synthesis . Its structural features—notably the isobutyl group—impart distinct steric and electronic properties that influence reactivity and downstream applications.
Properties
IUPAC Name |
3-methyl-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2S/c1-6(2)4-11-5-8(7(3)10-11)14(9,12)13/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNOCSNKESSTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)Cl)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598879 | |
| Record name | 3-Methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006453-74-2 | |
| Record name | 3-Methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of the Pyrazole Ring
The initial step involves synthesizing the pyrazole ring, which can be achieved through several methods:
Condensation Reactions : Commonly, this involves reacting hydrazines with appropriate aldehydes or ketones under acidic conditions. For instance, isobutyl hydrazine can react with ethyl acetoacetate to form the corresponding pyrazole derivative.
Cyclization Techniques : Recent advancements have introduced one-pot reactions using metal catalysts to facilitate cyclization, improving yields and reducing reaction times.
Sulfonylation Process
Once the pyrazole intermediate is formed, the next step is sulfonylation:
Use of Chlorosulfonic Acid : A prevalent method involves treating the pyrazole intermediate with chlorosulfonic acid under controlled conditions (0–5°C) to introduce the sulfonyl chloride group effectively. This reaction must be conducted in an inert atmosphere to minimize side reactions.
Alternative Reagents : Other sulfonating agents like sulfur trioxide may also be employed, but chlorosulfonic acid remains the most common due to its efficiency and effectiveness.
Industrial Production Techniques
In industrial settings, more efficient methods such as continuous flow synthesis are often utilized. This approach allows for better control over reaction conditions and yields, minimizing by-products and enhancing scalability.
Several factors influence the yield and purity of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride during its synthesis:
| Factor | Influence on Reaction |
|---|---|
| Temperature Control | Higher temperatures may lead to decomposition; lower temperatures can slow down reactions. |
| Solvent Choice | Polar aprotic solvents like dichloromethane enhance solubility and reaction rates. |
| Purification Methods | Recrystallization can yield >85% purity; however, column chromatography may be necessary for complex mixtures. |
To ensure the quality and structural integrity of this compound, various analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure by analyzing chemical shifts and coupling patterns.
High-Performance Liquid Chromatography (HPLC) : Essential for quantifying purity levels (>98% required for biological applications) and detecting any hydrolyzed byproducts.
Mass Spectrometry (MS) : Provides molecular weight information crucial for verifying compound identity.
The preparation of this compound involves a well-defined multi-step process that includes forming the pyrazole ring followed by sulfonylation. The choice of reagents, reaction conditions, and purification techniques significantly impact the yield and purity of the final product. Continuous advancements in synthetic methodologies promise improved efficiency and scalability for this important compound in medicinal chemistry.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group readily undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or sulfonic acids.
Mechanism : The reaction proceeds via a two-step process:
- Nucleophilic attack on the sulfur atom.
- Elimination of HCl, stabilized by bases like triethylamine.
Hydrolysis to Sulfonic Acid
Hydrolysis of the sulfonyl chloride group occurs under aqueous acidic or basic conditions:
| Conditions | Product | Notes | Source |
|---|---|---|---|
| H₂O, 25°C, 24h | 1-Isobutyl-3-methylpyrazole-4-sulfonic acid | Slow reaction | |
| NaOH (1M), reflux | Same as above | Quantitative conversion |
Cross-Coupling Reactions
The sulfonyl chloride participates in palladium-catalyzed desulfitative cross-coupling, enabling aryl or heteroaryl group introduction:
| Substrate | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Thiophene derivatives | PdCl₂(CH₃CN)₂, Li₂CO₃, 1,4-dioxane, 140°C | 3-Arylpyrazole hybrids | 72–81% | |
| Pyridine | Same as above | Pyrazole-pyridine conjugates | 68% |
Example : Reaction with 4-bromo-2,5-dichlorothiophene-3-sulfonyl chloride under Pd catalysis yields trisubstituted thiophene-pyrazole hybrids in 81% yield .
Heterocyclic Ring Functionalization
The pyrazole ring itself can undergo electrophilic substitution or cyclization:
| Reaction | Reagents/Conditions | Product | Application | Source |
|---|---|---|---|---|
| C-5 Bromination | NBS, AIBN, CCl₄ | 5-Bromo derivative | Medicinal chemistry | |
| Cyclization | Cu(OTf)₂, [bmim]PF₆ | Pyrazolo[1,5-a]pyrimidines | Agrochemicals |
Key Insight : The electron-withdrawing sulfonyl chloride group deactivates the pyrazole ring, directing electrophiles to the C-5 position .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride serves as an intermediate for synthesizing more complex molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions, leading to sulfonamide or sulfonate derivatives.
Biological Studies
The compound has been employed in biochemical studies to investigate enzyme inhibition and protein interactions. Its mechanism of action involves forming covalent bonds with nucleophilic sites on proteins, making it valuable for modifying biological molecules and studying their functions .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target for anti-inflammatory drugs. In vitro assays have shown promising results where certain derivatives exhibit IC50 values comparable to established anti-inflammatory agents like diclofenac.
| Compound Name | IC50 (μg/mL) | Target Enzyme |
|---|---|---|
| This compound | TBD | COX-2 |
| Diclofenac | 54.65 | COX-2 |
| Compound A | 71.11 | COX-2 |
Antiproliferative Activity
The compound has also been investigated for its antiproliferative effects against various cancer cell lines. Preliminary findings suggest it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Study on COX Inhibition
A series of synthesized pyrazole derivatives were evaluated for their COX inhibitory activity. Compounds showed IC50 values ranging from 0.02 to 0.04 μM for COX-2, indicating high potency in reducing inflammation.
Anticancer Activity
One study reported that pyrazole derivatives exhibited significant cytotoxicity against breast cancer cell lines, with some compounds showing selectivity towards cancer cells over normal cells. This suggests potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful in modifying biological molecules and studying their functions .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in , trifluoroethoxy in ) increase sulfonyl chloride reactivity, whereas electron-donating alkyl groups (e.g., isobutyl in the target) may reduce electrophilicity.
- Molecular Weight : The trifluoroethoxy derivative () has the highest molecular weight (320.72 g/mol), reflecting the contribution of fluorine atoms and extended substituents.
Biological Activity
1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1006453-74-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, synthesis, and applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a pyrazole ring with an isobutyl group at the 1-position and a sulfonyl chloride group at the 4-position. The molecular formula is , with a molecular weight of approximately 271.16 g/mol. The presence of the sulfonyl chloride group enhances its reactivity, allowing for various nucleophilic substitution reactions which are crucial for synthesizing biologically active derivatives.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving appropriate aldehydes and hydrazines.
- Sulfonylation : The introduction of the sulfonyl chloride group often utilizes chlorosulfonic acid or similar reagents under controlled conditions to ensure high yield and purity.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of various pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target for anti-inflammatory drugs.
| Compound Name | IC50 (μg/mL) | Target Enzyme |
|---|---|---|
| This compound | TBD | COX-2 |
| Diclofenac | 54.65 | COX-2 |
| Compound A | 71.11 | COX-2 |
In vitro assays have shown promising results where certain derivatives exhibit IC50 values comparable to established anti-inflammatory agents like diclofenac .
Antiproliferative Activity
The compound has also been investigated for its antiproliferative effects against various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific enzyme targets, including:
- Cyclooxygenase Enzymes : Inhibition of COX enzymes leads to reduced production of pro-inflammatory prostaglandins.
- Nuclear Receptors : Potential modulation of nuclear receptor activity may influence gene expression related to inflammation and cancer progression.
Case Studies
Several studies have documented the biological activity of pyrazole derivatives:
- Study on COX Inhibition : A series of synthesized pyrazole derivatives were evaluated for their COX inhibitory activity. Compounds showed IC50 values ranging from 0.02 to 0.04 μM for COX-2, indicating high potency .
- Anticancer Activity : One study reported that pyrazole derivatives exhibited significant cytotoxicity against breast cancer cell lines, with some compounds showing selectivity towards cancer cells over normal cells .
Q & A
Q. Basic Research Focus
- NMR spectroscopy : H and C NMR resolve substituent positions (e.g., isobutyl vs. n-butyl) via coupling patterns and chemical shifts. The sulfonyl chloride group deshields adjacent protons, causing distinct downfield shifts (~δ 8.5–9.0 ppm) .
- X-ray crystallography : Single-crystal studies confirm regiochemistry and bond angles, critical for validating synthetic routes .
- HPLC-MS : Quantifies purity (>98% required for biological assays) and detects hydrolyzed byproducts (e.g., sulfonic acids) .
How can contradictory literature data on the compound’s stability in protic solvents be resolved?
Advanced Research Focus
Discrepancies arise from varying experimental conditions:
- Hydrolysis kinetics : In aqueous solutions (pH 7), hydrolysis to the sulfonic acid occurs within 24 hours at 25°C, but acidic conditions (pH < 3) stabilize the sulfonyl chloride .
- Solvent effects : Anhydrous DMSO or DMF extends shelf life (>1 month at −20°C), while traces of water in THF accelerate degradation .
Methodological recommendation : Use Karl Fischer titration to quantify residual water in solvents and monitor degradation via time-resolved IR spectroscopy (S=O stretching at ~1370 cm) .
What strategies mitigate side reactions during nucleophilic substitutions with amine derivatives?
Advanced Research Focus
Common side reactions include over-alkylation and sulfonamide hydrolysis. Mitigation approaches:
- Stepwise addition : Slow introduction of nucleophiles (e.g., primary amines) at 0°C reduces exothermic side reactions .
- Protecting groups : Temporarily protect reactive amines (e.g., Boc groups) to prevent unwanted sulfonamide cleavage during multi-step syntheses .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate substitutions, minimizing prolonged exposure to reactive intermediates .
How does the compound’s solid-state structure inform its reactivity in cross-coupling reactions?
Advanced Research Focus
X-ray studies of related pyrazole sulfonyl chlorides reveal:
- Crystal packing : Strong π-π stacking between pyrazole rings enhances thermal stability (decomposition >200°C) but may reduce solubility in nonpolar media .
- Conformational flexibility : The isobutyl group adopts a gauche conformation, creating steric pockets that influence catalytic accessibility in Pd-mediated couplings .
What are the limitations of computational models in predicting this compound’s behavior under varying pH conditions?
Advanced Research Focus
DFT calculations often underestimate solvation effects:
- pKa prediction : Experimental pKa of the sulfonyl chloride group (~−1.2) deviates from computed values (B3LYP/6-31G*) due to incomplete modeling of solvent polarization .
- Hydrolysis pathways : MD simulations struggle to replicate transition states for water nucleophilic attack, necessitating empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
